Phenoxyacetic anhydride
Description
Contextualization within Organic Anhydride (B1165640) Chemistry
Organic anhydrides are a class of highly reactive organic compounds that are widely utilized in the chemical industry for the synthesis of other important substances like carboxylic acids and esters. teachy.ai They are characterized by a functional group consisting of two acyl groups bonded to the same oxygen atom. longdom.org This structure makes them valuable reagents for introducing an acyl group into other molecules through acylation reactions. longdom.orgnumberanalytics.com Organic anhydrides react with water to form carboxylic acids, with alcohols or phenols to create esters, and with ammonia (B1221849) and amines to produce amides. britannica.com Their reactivity makes them essential in the production of pharmaceuticals, polymers, and dyes. teachy.ailongdom.org
Phenoxyacetic anhydride, with the chemical formula C₁₆H₁₄O₅, is a specific type of organic anhydride. chemimpex.comnih.gov It is derived from phenoxyacetic acid and possesses the characteristic reactivity of anhydrides, making it a useful intermediate in various synthetic applications. chemimpex.comcymitquimica.com
Historical Development of Phenoxyacetic Acid Derivatives in Chemical Synthesis
The journey of phenoxyacetic acid and its derivatives began in 1880 with the first reported synthesis of phenoxyacetic acid from sodium phenolate (B1203915) and sodium chloroacetate (B1199739) in hot water. wikipedia.org Phenoxyacetic acid itself is a derivative of glycolic acid and serves as a foundational structure for many derivatives. wikipedia.orgnih.gov
Over the years, various methods have been developed to synthesize derivatives of phenoxyacetic acid. For instance, a method for synthesizing phenoxyacetic acid derivatives involves reacting a salt of phenol (B47542) or methyl phenol with a salt of chloroacetic acid, followed by acidification and chlorination. google.com The development of these synthetic routes has been crucial for producing a wide range of compounds with applications in various fields. One of the most notable applications of phenoxyacetic acid derivatives has been in agriculture, with compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) being among the first auxinic herbicides used. scielo.br The synthesis of these herbicides often involves the chlorination of phenoxyacetic acid. google.compatsnap.com
The synthesis of esters from phenoxyacetic acid has also been an area of significant research. Various catalysts and reagents have been employed to facilitate this esterification process, highlighting the ongoing efforts to improve synthetic efficiency and yield. jocpr.com
Broader Significance in Specialized Chemical Domains
The utility of this compound and its parent acid extends into several specialized areas of chemistry. In the pharmaceutical industry, it serves as an important intermediate in the production of various drugs, particularly anti-inflammatory and analgesic compounds. chemimpex.com Phenoxyacetic acid and its derivatives have been explored for a range of biological activities, including anti-mycobacterial, anti-leishmanial, and anti-viral properties. nih.gov
In the realm of agrochemicals, this compound is used in the formulation of herbicides and plant growth regulators, contributing to crop protection and improved agricultural yields. chemimpex.com Its derivatives have a long history as effective herbicides. scielo.br
Furthermore, this compound finds applications in polymer chemistry, where it acts as a reagent in the synthesis of polymers, helping to create materials with specific, desirable properties. numberanalytics.comchemimpex.com It is also used in the synthesis of specialty and fine chemicals, contributing to advancements in materials science. chemimpex.com In biotechnology, it plays a role in the modification of biomolecules, which is important for developing systems like bioconjugates for drug delivery. chemimpex.com Additionally, it is utilized in analytical chemistry for preparing derivatizing agents that improve the detection and quantification of organic compounds. chemimpex.com
Properties of this compound
This compound is a solid, typically appearing as an off-white to greyish-yellow or white to almost-white powder or crystal. chemimpex.comfluorochem.co.uksigmaaldrich.com It has a melting point in the range of 70-74 °C. chemimpex.com
Below is an interactive table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | nih.gov |
| Molecular Weight | 286.28 g/mol | nih.gov |
| IUPAC Name | (2-phenoxyacetyl) 2-phenoxyacetate | nih.gov |
| CAS Number | 14316-61-1 | chemimpex.com |
| Melting Point | 70-74 °C | chemimpex.com |
| Appearance | Off-white to greyish yellow solid | chemimpex.com |
| Purity | ≥ 98% | chemimpex.com |
Synthesis of this compound
The synthesis of this compound typically starts with its parent compound, phenoxyacetic acid. A common method for preparing phenoxyacetic acid involves the reaction of phenol and monochloroacetic acid. chemicalbook.com In this process, monochloroacetic acid is first neutralized with a base like sodium hydroxide (B78521) to form sodium chloroacetate. chemicalbook.com Phenol is also treated with a base to form sodium phenolate. wikipedia.org The subsequent reaction between sodium phenolate and sodium chloroacetate, typically in a heated aqueous solution, results in the formation of sodium phenoxyacetate (B1228835). wikipedia.org This salt is then acidified with a strong acid, such as hydrochloric acid, to precipitate phenoxyacetic acid. chemicalbook.comgoogle.com
Once phenoxyacetic acid is obtained, it can be converted to this compound. While specific laboratory-scale procedures for the direct synthesis of this compound from phenoxyacetic acid are not extensively detailed in the provided search results, the general method for preparing acid anhydrides involves the dehydration of the corresponding carboxylic acid. This dehydration is typically achieved by reacting the carboxylic acid with a strong dehydrating agent.
Applications of this compound in Chemical Synthesis
Due to its reactive nature, this compound is a valuable reagent in organic synthesis. cymitquimica.com Its primary role is as an acylating agent, facilitating the introduction of the phenoxyacetyl group into various molecules. cymitquimica.com
This reactivity is exploited in the synthesis of a range of compounds, including:
Pharmaceuticals: It acts as an intermediate in the production of anti-inflammatory and analgesic drugs. chemimpex.com
Agrochemicals: It is used to create herbicides and plant growth regulators. chemimpex.com
Polymers: It serves as a reagent in the synthesis of polymers with specific properties. chemimpex.com
Specialty Chemicals: It contributes to the development of new materials in fine chemical synthesis. chemimpex.com
Biotechnology: It is used to modify biomolecules for applications like drug delivery. chemimpex.com
Analytical Chemistry: It is used to prepare derivatizing agents. chemimpex.com
The anhydride has been shown to react with nucleic acids and is used in the synthesis of model proteins. biosynth.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-phenoxyacetyl) 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSBNBKMACZDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312648 | |
| Record name | Phenoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14316-61-1 | |
| Record name | Acetic acid, 2-phenoxy-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 259934 | |
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| Record name | 14316-61-1 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenoxyacetic anhydride | |
| Source | EPA DSSTox | |
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| Record name | Phenoxyacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Synthetic Methodologies of Phenoxyacetic Anhydride and Its Derivatives
Established Synthetic Routes to Phenoxyacetic Anhydride (B1165640)
The synthesis of phenoxyacetic anhydride, a symmetrical anhydride, is typically achieved through classical methods developed for carboxylic acid anhydride formation. These routes primarily involve the removal of a water molecule from two equivalents of the parent carboxylic acid or the reaction of an activated carboxylic acid derivative with a carboxylate salt.
Dehydration of Phenoxyacetic Acid Precursors
The direct dehydration of two molecules of phenoxyacetic acid is a fundamental approach to forming this compound. This transformation requires the use of potent dehydrating agents to overcome the energetic barrier of removing water. Strong dehydrating agents such as phosphorus pentoxide (P₂O₅) are effective for this purpose. The reaction proceeds by heating the phenoxyacetic acid with the dehydrating agent, which traps the water molecule as it is eliminated, driving the equilibrium towards the formation of the anhydride.
Another established method involves the use of activating agents like oxalyl chloride or thionyl chloride in combination with a catalyst system. For instance, a highly efficient synthesis of symmetric anhydrides has been reported using a catalytic amount of triphenylphosphine (B44618) oxide with oxalyl chloride under mild, neutral conditions. This method proceeds via a reactive intermediate that facilitates the coupling of the carboxylic acid molecules. While specific yields for this compound are not extensively reported, this methodology provides a high-yield route for various aromatic carboxylic acids.
Table 1: General Dehydration Methods for Carboxylic Anhydride Synthesis
| Method | Reagents | General Conditions | Key Features |
|---|---|---|---|
| Direct Dehydration | Phenoxyacetic Acid, Phosphorus Pentoxide (P₂O₅) | Heating | Utilizes a strong, classic dehydrating agent. |
| Catalytic Dehydration | Phenoxyacetic Acid, Oxalyl Chloride, Triphenylphosphine Oxide (TPPO) | Room temperature, various solvents (e.g., CH₃CN) | High efficiency and mild reaction conditions. |
Acylation Reactions Involving Phenoxyacetic Acid or Its Salts
A highly reliable and common laboratory method for preparing symmetrical anhydrides involves the reaction of an acyl chloride with a carboxylate salt. For this compound, this would involve reacting phenoxyacetyl chloride with a salt of phenoxyacetic acid, such as sodium phenoxyacetate (B1228835). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion to form the anhydride linkage. This reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the reactive acyl chloride. A similar, well-documented procedure for synthesizing chloroacetic anhydride involves the reaction of chloroacetyl chloride with sodium chloroacetate (B1199739) in dry benzene (B151609), achieving yields of 60-70%. prepchem.comchemicalbook.com This serves as a strong procedural analogue for the synthesis of this compound.
Table 2: Acylation Route to Symmetric Anhydrides (Analogous Example)
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference Compound |
|---|---|---|---|---|---|
| Chloroacetyl chloride | Sodium chloroacetate | Benzene | Reflux, 9h | 60-70% | Chloroacetic Anhydride prepchem.comchemicalbook.com |
Green Chemistry Approaches in Anhydride Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
Solvent-Free Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. oatext.com The application of microwave irradiation under solvent-free conditions is particularly advantageous as it minimizes the use of volatile organic compounds.
While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the methodology has been successfully applied to the synthesis of other cyclic anhydrides and related compounds. For example, the synthesis of N-phenylsuccinimide is achieved by heating a solvent-free mixture of succinic anhydride and aniline (B41778) in a domestic microwave oven for just four minutes, resulting in moderate yields. nih.gov This demonstrates the feasibility of using microwave energy to drive reactions involving anhydrides without a solvent. nih.gov Such solvent-free procedures, which involve exposing neat reactants to microwave irradiation, often in the presence of a solid support or catalyst, represent a promising green alternative to conventional heating methods for the synthesis of anhydrides. cem.com
Derivatization Strategies of this compound
This compound is a valuable acylating agent, used to introduce the phenoxyacetyl moiety onto nucleophiles such as alcohols and amines. These reactions proceed via a nucleophilic acyl substitution mechanism, where the carboxylate ion is an excellent leaving group.
Synthesis of Substituted Phenoxyacetic Acid Esters and Amides
This compound readily reacts with alcohols and phenols in a process known as alcoholysis to form phenoxyacetic acid esters. The reaction typically involves warming the anhydride with the desired alcohol. A base, such as pyridine, can be used to catalyze the reaction and neutralize the phenoxyacetic acid byproduct that is formed. google.com This method is an alternative to Fischer esterification, which requires strong acid catalysts and often the removal of water to achieve high yields.
Similarly, this compound reacts with ammonia (B1221849) and primary or secondary amines to yield phenoxyacetamides. libretexts.org The reaction with ammonia produces the primary amide, phenoxyacetamide, while reactions with primary and secondary amines yield N-substituted and N,N-disubstituted amides, respectively. libretexts.org The reaction is typically faster than the corresponding reaction with the carboxylic acid and does not require high temperatures. An excess of the amine is often used to neutralize the carboxylic acid byproduct, forming an ammonium (B1175870) carboxylate salt. libretexts.orgchemguide.co.uk This acylation reaction is a key step in the industrial biosynthesis of Penicillin V, where the phenoxyacetyl side chain is attached to the 6-aminopenicillanic acid (6-APA) core. nih.govnih.gov
Table 3: Derivatization Reactions of Anhydrides
| Reaction Type | Nucleophile | Product Class | Byproduct | General Conditions |
|---|---|---|---|---|
| Esterification (Alcoholysis) | Alcohols (R-OH) | Phenoxyacetic Acid Esters | Phenoxyacetic Acid | Gentle warming, optional base catalyst (e.g., pyridine) |
| Amidation (Aminolysis) | Ammonia (NH₃) | Phenoxyacetamide (Primary Amide) | Ammonium Phenoxyacetate | Often requires heating, excess ammonia |
| Amidation (Aminolysis) | Primary Amines (R-NH₂) | N-Substituted Phenoxyacetamides | Alkylammonium Phenoxyacetate | Often requires heating, excess amine |
Formation of Phenoxyacetic Acid Derivatives via Activated Carboxylic Acid Groups
The conversion of a carboxylic acid, such as phenoxyacetic acid, into its derivatives (e.g., esters, amides) often requires the activation of the carboxyl group to enhance its reactivity toward nucleophiles. This activation transforms the hydroxyl portion of the carboxylic acid into a better leaving group.
One effective method involves the use of phosphonitrilic chloride (PNT) in conjunction with N-methyl morpholine (B109124) (NMM). In this process, phenoxyacetic acid is activated by the PNT/NMM system in a solvent like chloroform (B151607) at room temperature. The activated phenoxyacetic acid intermediate then readily reacts with various phenols to yield the corresponding phenoxyacetic acid esters in good yields. This approach is valued for its mild reaction conditions.
A variety of other reagents are also employed to activate carboxylic acids for esterification, highlighting the breadth of available synthetic strategies. These include agents like trifluoroacetic anhydride (TFAA), dicyclohexylcarbodiimide (B1669883) (DCC), and benzotriazol-1-yloxytris(dimethylaminophosphonium)-hexafluorophosphate (BOP).
Table 1: Reagents for the Activation of Carboxylic Acid Groups
| Activating Reagent/System | Reagent Type | Resulting Derivative Example |
|---|---|---|
| Phosphonitrilic Chloride (PNT) / N-Methyl Morpholine (NMM) | Activating Agent | Phenoxyacetic acid esters |
| Trifluoroacetic anhydride (TFAA) | Anhydride | Esters/Amides |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Esters/Amides |
Chlorination and Other Halogenation Strategies for Aromatic Ring Modification
Modification of the aromatic ring of phenoxyacetic acid, primarily through chlorination, is a key strategy for producing important derivatives. This process is a form of electrophilic aromatic substitution, where a catalyst is typically required to increase the electrophilicity of the halogen. mt.comlibretexts.org
A common industrial method involves dissolving phenoxyacetic acid in a suitable solvent and introducing a chlorinating agent in the presence of a catalyst. google.comgoogle.com For instance, phenoxyacetic acid can be dissolved in acetic acid or dichlorobenzene with a catalyst like ferric chloride or iron oxide. google.com Chlorine gas is then introduced into the mixture, often with heating, to facilitate the chlorination reaction. google.com The reaction of phenoxyacetic acid can be controlled to yield specific products. For example, para-position chlorination produces 4-chlorophenoxyacetic acid. google.com If the chlorinating agent is in excess, further chlorination can occur to produce 2,4-dichlorophenoxyacetic acid. google.com
The choice of reagents allows for flexibility and optimization of the process. Chlorinating agents can include chlorine gas, sodium hypochlorite (B82951), calcium hypochlorite, and sulfuryl chloride. google.com The reaction is often conducted under anhydrous conditions, which minimizes the production of industrial wastewater and allows for the recycling of the organic solvent. google.com Lewis acids are common catalysts for these reactions. google.com
Table 2: Chlorination Strategies for the Phenoxyacetic Acid Aromatic Ring
| Chlorinating Agent | Catalyst | Solvent Example | Product Example(s) |
|---|---|---|---|
| Chlorine (Cl₂) | Ferric chloride (FeCl₃) | Acetic acid | 4-chlorophenoxyacetic acid, 2,4-dichlorophenoxyacetic acid |
| Chlorine (Cl₂) | Iron oxide | Dichlorobenzene | 4-chlorophenoxyacetic acid, 2,4-dichlorophenoxyacetic acid |
| Sulfuryl chloride (SO₂Cl₂) | Lewis Acid | Dichloromethane | 4-chlorophenoxyacetic acid, 2,4-dichlorophenoxyacetic acid |
| Sodium hypochlorite (NaClO) | Lewis Acid | Organic Solvent | Chlorinated phenoxyacetic acids |
Chemical Reactivity and Mechanistic Studies of Phenoxyacetic Anhydride
Nucleophilic Acyl Substitution Reactions
The core reactivity of phenoxyacetic anhydride (B1165640), like other acid anhydrides, revolves around nucleophilic acyl substitution. masterorganicchemistry.com This two-stage mechanism involves the initial addition of a nucleophile to one of the carbonyl carbons, forming a tetrahedral intermediate. vanderbilt.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a phenoxyacetate (B1228835) molecule as the leaving group, resulting in the substitution of the leaving group with the incoming nucleophile. masterorganicchemistry.comvanderbilt.edu
Reactions with Alcohols: Esterification Mechanisms
Phenoxyacetic anhydride reacts with alcohols to form esters and phenoxyacetic acid. This reaction, a form of alcoholysis, follows the general nucleophilic acyl substitution pathway. vanderbilt.edu The alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl carbon of the anhydride. jk-sci.com Primary alcohols are generally more reactive in this acylation process than secondary alcohols, with tertiary alcohols being the least reactive. jk-sci.com The reaction is a common and effective method for the preparation of phenoxyacetate esters. uomustansiriyah.edu.iq
The general mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks one of the electrophilic carbonyl carbons of the this compound.
Tetrahedral Intermediate Formation: This attack breaks the π bond of the carbonyl group, and the electrons move to the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. vanderbilt.edu
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of the carbon-oxygen bond of the anhydride bridge, expelling a phenoxyacetate anion, which is a good leaving group.
Deprotonation: The initially formed protonated ester is deprotonated, typically by the phenoxyacetate anion or another base present in the mixture, to yield the final ester product and a molecule of phenoxyacetic acid.
Reactions with Amines: Amide Formation Pathways
The reaction of this compound with primary or secondary amines yields N-substituted phenoxyacetamides. lumenlearning.com This aminolysis reaction is a robust method for forming amide bonds and proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com The nitrogen atom of the amine, with its lone pair of electrons, serves as the nucleophile. savemyexams.com
The pathway involves:
Nucleophilic Attack: The amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride. libretexts.orgyoutube.com
Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen of the leaving group.
Elimination of Leaving Group: The intermediate collapses, leading to the expulsion of a phenoxyacetate molecule. youtube.com
Acid-Base Reaction: The phenoxyacetic acid produced can react with the excess amine present in the reaction mixture to form an ammonium (B1175870) carboxylate salt. chemguide.co.uk
Hydrolytic Cleavage Mechanisms
In the presence of water, this compound undergoes hydrolysis to yield two molecules of phenoxyacetic acid. vanderbilt.edu This reaction is also a nucleophilic acyl substitution, with water acting as the nucleophile. viu.ca The mechanism is analogous to that of alcoholysis and aminolysis, involving the attack of water on a carbonyl carbon, formation of a tetrahedral intermediate, and subsequent departure of a phenoxyacetate leaving group. vanderbilt.edu The reaction is generally slower than the reaction with stronger nucleophiles like amines or alcohols.
Oxidation Kinetics and Mechanistic Perspectives of Phenoxyacetic Acid Derivatives
Studies on the oxidation of phenoxyacetic acid and its derivatives provide insight into the electronic effects influencing their reactivity. The oxidation of these compounds often results in the formation of corresponding p-benzoquinones. researcher.life The reaction kinetics typically show a first-order dependence on both the oxidant and the phenoxyacetic acid substrate. researcher.life
Electron-Releasing and Electron-Withdrawing Substituent Effects on Reaction Rates
The rate of oxidation of substituted phenoxyacetic acids is significantly influenced by the nature of the substituents on the phenyl ring. mdpi.com This is a common phenomenon in the chemistry of aromatic compounds, where substituents alter the electron density of the ring and thereby affect its reactivity towards electrophilic or oxidative attack. openstax.orglasalle.edu
Electron-Releasing Groups (ERGs): Substituents that donate electron density to the aromatic ring, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), activate the ring. mdpi.com This increased electron density facilitates the oxidation process, leading to an acceleration of the reaction rate. researcher.lifemdpi.com
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as nitro (-NO₂) and carboxyl (-COOH), deactivate the ring. mdpi.comlibretexts.org This reduction in electron density makes the compound less susceptible to oxidation, thus slowing down the reaction rate. researcher.lifemdpi.com
The observed reactivity trend generally follows the order: ERG-substituted > Unsubstituted > EWG-substituted. This relationship underscores the importance of electronic effects in the mechanistic pathway of these oxidation reactions. mdpi.com
Table 1: Effect of Substituents on Oxidation Rate of Phenoxyacetic Acid Derivatives This table is representative of the general trends observed in the oxidation of substituted phenolic compounds and is intended for illustrative purposes.
| Substituent Group | Electronic Effect | Expected Effect on Oxidation Rate |
| -OCH₃ (Methoxy) | Electron-Releasing | Increase |
| -CH₃ (Methyl) | Electron-Releasing | Increase |
| -H (Hydrogen) | Neutral (Reference) | Baseline |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decrease |
| -COOH (Carboxyl) | Electron-Withdrawing | Decrease |
| -NO₂ (Nitro) | Electron-Withdrawing | Decrease |
Investigation into Reactive Intermediates of this compound Remains Largely Undocumented
While this compound serves as a reagent in various chemical syntheses, detailed mechanistic studies specifically investigating its reactive intermediates are not extensively documented in publicly available scientific literature. General principles of organic chemistry allow for the postulation of several transient species that could arise during its reactions; however, direct experimental evidence, such as spectroscopic characterization or specific trapping experiments for these intermediates, is not readily found.
Based on the known reactivity of analogous carboxylic acid anhydrides, two primary types of reactive intermediates can be proposed: tetrahedral intermediates in nucleophilic acyl substitution reactions and ketene (B1206846) intermediates under thermal conditions.
Postulated Intermediates in Nucleophilic Acyl Substitution:
In reactions with nucleophiles (e.g., water, alcohols, amines), acid anhydrides typically undergo a nucleophilic acyl substitution. This process is understood to proceed via a transient, high-energy tetrahedral intermediate. For this compound, the attack of a generic nucleophile (Nu:) on one of the carbonyl carbons would lead to the formation of a tetrahedral intermediate. This intermediate is highly unstable and rapidly collapses, expelling a phenoxyacetate group as the leaving group to form the final product. While this mechanism is fundamental to the reactivity of all acid anhydrides, specific studies isolating or spectroscopically observing this intermediate for this compound in particular are not available.
Postulated Intermediates in Pyrolysis:
Studies on the pyrolysis of other open-chain carboxylic acid anhydrides that contain α-hydrogen atoms have shown that a primary decomposition route involves an acyl–oxygen bond scission. rsc.org This process yields a ketene and a carboxylic acid molecule. rsc.org By analogy, the pyrolysis of this compound at high temperatures could be expected to eliminate a molecule of phenoxyacetic acid to form a highly reactive phenoxyketene intermediate.
(C₆H₅OCH₂CO)₂O → C₆H₅OCH=C=O + C₆H₅OCH₂COOH (this compound) → (Phenoxyketene) + (Phenoxyacetic Acid)
This phenoxyketene, if formed, would be a potent electrophile, capable of undergoing various subsequent reactions such as cycloadditions or reactions with nucleophiles. However, no specific experimental studies confirming the generation of phenoxyketene from this compound or trapping this proposed intermediate were identified.
Insights from Mass Spectrometry of a Related Compound
While direct studies on this compound's intermediates are scarce, detailed mechanistic investigation of the closely related deprotonated phenoxyacetic acid (phenoxyacetate) ion using collision-induced dissociation (CID) mass spectrometry provides a powerful example of how reactive intermediates and complex reaction pathways can be elucidated. researchgate.net In these gas-phase experiments, the phenoxyacetate ion fragments into several product ions, with the formation of ions at a mass-to-charge ratio (m/z) of 93 and 107 being of particular mechanistic interest. researchgate.net
Detailed analysis, including isotopic labeling, revealed that these fragments are not formed through simple bond cleavage but rather through complex rearrangements involving reactive intermediates. The formation of the phenoxide ion (m/z 93) was shown to proceed through two distinct pathways: one involving an intramolecular displacement to form a transient α-lactone intermediate , and another proceeding via a Smiles rearrangement . researchgate.net Furthermore, rearrangement of the phenoxyacetate can also lead to an isomeric o-hydroxyphenylacetate ion, which then decarboxylates to form an o-methylphenoxide ion (m/z 107). researchgate.net
These findings highlight the intricate pathways that can occur during the fragmentation of phenoxy-containing compounds in the gas phase. Although this data pertains to the phenoxyacetate anion and not the neutral anhydride, it underscores the types of sophisticated investigations and unexpected intermediates that could be relevant in the broader study of phenoxyacetic derivatives.
| Precursor Ion | m/z | Collision Energy | Product Ion | m/z | Postulated Intermediate/Pathway |
| Phenoxyacetate | 151 | Variable | Phenoxide | 93 | α-Lactone / Smiles Rearrangement |
| Phenoxyacetate | 151 | Variable | o-methylphenoxide | 107 | Rearrangement to o-hydroxyphenylacetate |
This table presents fragmentation data for the deprotonated phenoxyacetic acid ion, as detailed research on the reactive intermediates of this compound is not available. researchgate.net
Ultimately, a comprehensive understanding of the chemical reactivity of this compound would require dedicated mechanistic studies, including kinetic analysis, spectroscopic observation, and computational modeling, to definitively identify and characterize the transient species involved in its various transformations.
Advanced Applications of Phenoxyacetic Anhydride in Organic Synthesis
Intermediacy in Pharmaceutical Synthesis
The structure of phenoxyacetic anhydride (B1165640) is foundational in medicinal chemistry, enabling the synthesis of various therapeutic agents. It is a key precursor in the production of numerous pharmaceuticals, especially those targeting inflammation and metabolic diseases. tandfonline.com
Phenoxyacetic acid derivatives are well-established as important scaffolds in the design of new anti-inflammatory and analgesic agents. tandfonline.com Research has focused on modifying the phenoxyacetic acid moiety to develop compounds with high efficacy. For instance, a series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated for their pain-relieving and anti-inflammatory properties. Several of these compounds demonstrated moderate to high activity when compared to the reference drug, mefenamic acid. wikipedia.org The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.gov
A significant challenge in inflammation management is mitigating the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2 enzymes. jetir.org Consequently, there is substantial interest in developing selective COX-2 inhibitors, which provide anti-inflammatory benefits with an improved safety profile. iapac.orgnih.gov
The phenoxyacetic acid structure has proven to be a potent pharmacophore for selective COX-2 inhibition. iapac.org Researchers have successfully synthesized pyrazoline-phenoxyacetic acid derivatives that show high potency and selectivity for the COX-2 enzyme. jetir.org Certain compounds from these studies exhibited significant anti-inflammatory effects in animal models, such as reducing carrageenan-induced paw edema in rats, without causing the stomach ulcers typically associated with non-selective NSAIDs. nih.gov This therapeutic effect is correlated with a reduction in key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2). nih.gov
Table 1: In Vitro COX-2 Inhibition by Selected Phenoxyacetic Acid Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |
|---|---|---|---|
| 6a | 0.03 | 365.4 | jetir.org |
| 6c | 0.03 | 196.9 | jetir.org |
| XIV | 0.06 | Not Reported | iapac.org |
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Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, has emerged as a promising therapeutic target for type 2 diabetes because of its role in amplifying glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. tandfonline.comresearchgate.net The development of FFAR1 agonists is an active area of research, and phenoxyacetic acid derivatives have been identified as potent candidates. tandfonline.com
Based on the structure of earlier phenylpropanoic acid derivatives, researchers designed and synthesized a series of novel phenoxyacetic acid compounds. One derivative, identified as compound 18b , proved to be a powerful FFA1 agonist. tandfonline.com In preclinical studies, this compound significantly improved oral glucose tolerance in mice and lowered glucose levels in a dose-dependent manner in a diabetic mouse model, importantly, without causing hypoglycemia. tandfonline.com These findings, combined with acceptable pharmacokinetic profiles, position such derivatives as promising candidates for further development in the treatment of diabetes mellitus. tandfonline.com
Table 2: In Vitro Activity of a Phenoxyacetic Acid-Based FFA1 Agonist
| Compound | Target | Potency (EC₅₀) | Source |
|---|
| 18b | FFA1 | 62.3 nM | tandfonline.com |
This table is interactive. Click on headers to sort.
The rise of drug-resistant tuberculosis has created an urgent need for novel anti-mycobacterial agents. Phenoxyacetic acid derivatives have been explored for this purpose, with several synthesized compounds showing activity against Mycobacterium tuberculosis.
In one study, chalcones derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid were used to synthesize a new series of phenoxyacetic acid derivatives. These compounds were then evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv. Further research led to the synthesis of a series of pyrazolyl-methoxyphenoxy}acetic acid compounds, which were tested against both standard and isoniazid-resistant strains of M. tuberculosis.
Table 3: Activity of Lead Phenoxyacetic Acid Derivative Against M. tuberculosis
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| 3f | M. tuberculosis H37Rv | 0.06 µg/mL |
| 3f | INH-resistant M. tuberculosis | 0.06 µg/mL | |
This table is interactive. Click on headers to sort.
While phenoxyacetic acid derivatives have been synthesized and evaluated for general in vitro antiviral activity, studies have not demonstrated specific or significant efficacy. tandfonline.comjetir.org Research into pyrazoline derivatives derived from phenoxyacetic acid found that none of the tested compounds showed notable antiviral activity, with their 50% antivirally effective concentration (EC₅₀) not being significantly lower than their minimum cytotoxic concentration. jetir.org
Utility in Agrochemical Development
Phenoxyacetic anhydride is a valuable intermediate in the agrochemical industry, particularly for the formulation of herbicides. tandfonline.com While phenoxyacetic acid itself is not employed as an active herbicide, its chemical structure is the foundation for the phenoxy class of herbicides, which includes widely used products like MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). The anhydride form facilitates the synthesis and modification of these active compounds, helping to enhance their stability and effectiveness in protecting crops. tandfonline.com
Table of Mentioned Compounds
| Compound Name | Abbreviation / Identifier |
|---|---|
| 2,4-Dichlorophenoxyacetic acid | 2,4-D |
| 2-Methyl-4-chlorophenoxyacetic acid | MCPA |
| Mefenamic acid | - |
| This compound | - |
| Prostaglandin E2 | PGE-2 |
| Tumor necrosis factor-alpha | TNF-α |
| Pyrazoline-phenoxyacetic acid derivative | 6a |
| Pyrazoline-phenoxyacetic acid derivative | 6c |
| Phenoxyacetic acid derivative | XIV |
| Phenoxyacetic acid derivative | 18b |
Enhancing Efficacy and Stability of Herbicides and Pesticides
This compound serves as a crucial intermediate in the synthesis of phenoxyacetic acid derivatives, a class of compounds widely recognized for their herbicidal properties. These herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled growth in broad-leaf weeds, ultimately causing their demise. wikipedia.org
The use of this compound in the synthesis of these herbicidal compounds can influence their efficacy and stability. The anhydride facilitates the formation of ester and amide derivatives of phenoxyacetic acids, which can act as pro-herbicides. These derivatives may exhibit enhanced stability in formulations and improved penetration through the plant cuticle. Once absorbed by the plant, these pro-herbicides are metabolized back to the active acidic form, ensuring targeted and sustained herbicidal action. While specific quantitative data on the direct impact of using the anhydride on stability and efficacy is not extensively detailed in publicly available literature, the principle of creating more stable and readily absorbed derivatives is a well-established strategy in agrochemical formulation.
| Herbicide Family | Examples | Mechanism of Action |
| Phenoxyacetic Acids | 2,4-D, MCPA, Mecoprop, Dichlorprop | Synthetic auxins, inducing uncontrolled growth in broad-leaf plants. wikipedia.org |
Modification of Plant Growth Regulators
The application of this compound extends to the modification of plant growth regulators. By reacting with the functional groups present in natural or synthetic plant hormones, this compound can be used to create novel derivatives with altered biological activity, solubility, or stability. For instance, the modification of auxins can lead to compounds with more controlled and prolonged growth-regulating effects.
Research has shown that derivatives of phenoxyacetic acid can influence plant growth and development in various ways. These synthetic regulators can affect seed germination, root and stem growth, and fruit development. neliti.com The synthesis of 2,4-dichlorophenoxyacetyl derivatives of amino acids, for example, has been explored for their plant-growth regulating properties. acs.org this compound provides a reactive intermediate for creating such modifications, allowing for the systematic exploration of structure-activity relationships in the development of new plant growth regulators.
Contributions to Polymer Chemistry
Reagent in Polyester (B1180765) and Polyamide Synthesis
In the realm of polymer chemistry, this compound has been identified as a reagent in the synthesis of polyesters and polyamides. Anhydrides are commonly used in condensation polymerization to form ester and amide linkages. The reaction of an anhydride with a diol or a diamine leads to the formation of a polyester or a polyamide, respectively.
While specific examples of commercial polymers synthesized directly using this compound are not widespread in readily accessible literature, the fundamental chemistry supports its potential application. The incorporation of the phenoxyacetic moiety into the polymer backbone could impart specific properties such as increased flexibility, altered solubility, and enhanced chemical resistance. The synthesis of polyesters from acid anhydrides and alcohols is a well-established method in polymer science. terrificscience.org Similarly, polyamides can be synthesized through the reaction of dicarboxylic acids (or their derivatives like anhydrides) with diamines. nih.gov The use of this compound would introduce a phenoxy group, which could influence the final properties of the polymer.
Application in Analytical Chemistry as Derivatizing Agents
Enhancement of Detection and Quantification for Organic Compounds
Anhydrides, including this compound, are utilized as derivatizing agents in analytical chemistry, particularly for chromatography techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis. researchgate.net
For compounds with poor volatility or detectability, derivatization with an anhydride can introduce a less polar and more volatile group, facilitating their analysis by GC. Acylation, the reaction involving an anhydride, is a common derivatization technique for compounds containing active hydrogens, such as alcohols, amines, and phenols. gcms.cz The resulting ester or amide derivatives are often more stable and provide better chromatographic separation. While acetic anhydride is a more commonly cited derivatizing agent, the principles apply to other anhydrides like this compound, which could be used to introduce a specific chromophore or electrophore for enhanced detection by UV or electron capture detectors, respectively. This would lead to improved sensitivity and accuracy in the quantification of various organic compounds. sdiarticle4.com
Emerging Roles in Biotechnology
A significant and emerging application of this compound is in the field of biotechnology, specifically in the chemical synthesis of oligonucleotides. During solid-phase DNA and RNA synthesis, a "capping" step is essential to block any unreacted 5'-hydroxyl groups and prevent the formation of failure sequences. This compound is used as a component of "ultramild" capping reagents. atomscientific.comglenresearch.com
This capping process is crucial for the synthesis of high-quality oligonucleotides. The use of this compound in combination with reagents like 1-methylimidazole (B24206) provides an efficient and mild capping solution that is compatible with sensitive nucleobases. glenresearch.comglenresearch.com Research has shown that the choice of capping reagent can influence the error rate during oligonucleotide synthesis, and this compound has been evaluated in this context to potentially reduce certain types of substitution errors. nih.gov This application highlights the critical role of this compound in enabling the production of accurate DNA and RNA strands for various biotechnological applications, including research, diagnostics, and therapeutics.
Modification of Biomolecules for Bioconjugate Development
The development of bioconjugates—complex molecules created by linking a biomolecule (like a protein or peptide) to another molecule (such as a drug, probe, or polymer)—is a cornerstone of modern biotechnology and medicine. rsc.org The process often involves the chemical modification of specific amino acid residues on the protein's surface.
Primary amines, particularly the ε-amino group of lysine (B10760008) residues, are common targets for modification due to their high abundance on protein surfaces and their nucleophilic nature. nih.govnih.gov Acylating agents, including carboxylic anhydrides, are a class of reagents capable of reacting with these amine groups to form stable amide bonds. mdpi.com This general reaction involves the nucleophilic attack of the lysine's amino group on one of the carbonyl carbons of the anhydride, leading to the formation of an N-acyl derivative and the release of a carboxylate leaving group.
While the use of anhydrides like acetic anhydride for protein acetylation is well-established, the specific application of this compound for the development of bioconjugates is not widely documented in scientific literature. The underlying principle would involve the phenoxyacetyl group being covalently attached to the biomolecule. However, established protocols and detailed research findings specifically highlighting this compound for this purpose are limited. The field of bioconjugation predominantly relies on other activated esters, such as N-hydroxysuccinimide (NHS) esters, and different classes of reagents that offer high efficiency and specificity under aqueous conditions. nih.govinvivogen.com
Oligonucleic Acid Capping Strategies
A critical application of this compound is found in the chemical synthesis of oligonucleotides, particularly in the solid-phase phosphoramidite (B1245037) method. During each cycle of chain elongation, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chain fails to react with the incoming phosphoramidite monomer. If left unreacted, these "failure sequences" could be elongated in subsequent cycles, resulting in a complex mixture of final products containing deletions.
To prevent this, a "capping" step is introduced immediately after the coupling step to permanently block these unreacted 5'-hydroxyl groups. This compound serves as a key reagent in specialized capping mixtures. It acylates the free hydroxyl groups, rendering them inert to further chain elongation.
This compound is often used in what are described as "ultramild" capping solutions. These formulations are designed to be less harsh than traditional capping reagents like acetic anhydride, which is beneficial when acid-sensitive protecting groups are used in the synthesis. A common formulation involves a solution of this compound in a mixture of tetrahydrofuran (B95107) (THF) and pyridine. researchgate.net The phenoxyacetoxy group is considered a good leaving group, which can facilitate the acylation reaction. nih.gov
Research has also explored the impact of different capping reagents on the fidelity of DNA synthesis. Studies have shown that the choice of capping agent can influence the rate of specific types of synthesis errors. For instance, the use of this compound has been associated with a decrease in G-to-A substitution errors by as much as 50-fold when used with certain non-canonical nucleosides. nih.gov
Table 1: Comparison of Capping Reagent Mixtures in Oligonucleotide Synthesis
| Capping Mixture Component | Reagent | Solvent(s) | Purpose |
| Capping A (Ultramild) | This compound | Tetrahydrofuran (THF), Pyridine | Acylating agent for blocking unreacted 5'-OH groups. researchgate.net |
| Capping B | 1-Methylimidazole | Tetrahydrofuran (THF) or Acetonitrile (B52724) | Catalytic base to enhance the efficiency of the acylation reaction. researchgate.net |
| Standard Capping A | Acetic anhydride | Tetrahydrofuran (THF) or Acetonitrile | Traditional acylating agent for blocking unreacted 5'-OH groups. researchgate.net |
Advanced Analytical Methodologies for Phenoxyacetic Anhydride and Its Metabolites
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of phenoxyacetic anhydride (B1165640) and its derivatives from complex matrices. Various techniques, each with specific advantages, are utilized depending on the analytical requirements such as sensitivity, selectivity, and sample throughput.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenoxyacetic acid and related compounds. nih.gov Reversed-phase (RP) HPLC is the most common mode employed for this purpose. nih.govsielc.com
Methodologies typically involve a C18 column and a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724). sielc.comsigmaaldrich.com To ensure optimal peak shape and retention for the acidic analytes, the pH of the mobile phase is often adjusted. The addition of acids like phosphoric acid or formic acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. sielc.comnih.gov For instance, a common mobile phase composition is a mixture of acetonitrile, water, and phosphoric acid. sielc.com When mass spectrometry is used for detection, volatile modifiers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.comnih.gov
Detection is frequently performed using a UV detector, with the wavelength set to maximize the absorbance of the aromatic ring in the phenoxyacetic structure. sigmaaldrich.com The choice of column and mobile phase conditions can be tailored to achieve the desired separation from other sample components. nih.govglsciences.com
Key HPLC Parameters for Phenoxyacetic Acid Analysis
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Column | Reversed-Phase (e.g., C18) | Effective for separating moderately polar organic compounds. |
| Mobile Phase | Acetonitrile/Water with acid | Organic modifier for elution control; acidic pH for peak shape. sielc.comnih.gov |
| Detector | UV | Good sensitivity for aromatic compounds. sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. nih.gov |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the analysis of trace levels of phenoxyacetic acid and its transformation products, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers exceptional sensitivity and selectivity. nih.govwaters.com This technique is particularly valuable for environmental monitoring, where analytes are often present at very low concentrations. nih.gov
The use of sub-2 µm particle columns in UHPLC allows for faster analysis times and higher resolution compared to conventional HPLC. sielc.com A typical analysis can be completed in under 12 minutes. nih.gov The mobile phase often consists of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.01%) to improve chromatographic peak shape and enhance ionization. nih.gov
Tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring specific precursor-to-product ion transitions for each analyte. This multiple reaction monitoring (MRM) mode allows for quantification even in complex matrices. waters.com The sensitivity of modern UHPLC-MS/MS systems allows for limits of detection (LOD) in the low nanogram-per-liter (ng/L) range, easily meeting regulatory requirements for drinking water analysis. nih.govwaters.com For many phenoxyacetic acids, LODs can be as low as 2.5 ng/L. waters.com
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is another powerful technique for the analysis of phenoxyacetic acid. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required before analysis. nih.govphenomenex.com Derivatization converts the non-volatile acid into a more volatile derivative, making it amenable to GC analysis. phenomenex.comweber.hu
Common derivatization strategies include:
Esterification: Carboxylic acids are converted into esters, most commonly methyl esters. oup.com This can be achieved using reagents like methanol (B129727) with an acid catalyst (e.g., sulfuric acid) or diazomethane. weber.huoup.com
Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com
Pentafluorobenzylation: This strategy involves forming pentafluorobenzyl (PFB) derivatives, which are highly sensitive to electron capture detection (GC-ECD). nih.gov This is particularly useful for trace-level analysis. nih.gov
Once derivatized, the analytes can be separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase. witpress.com Detection can be performed using a flame ionization detector (FID), an electron capture detector (ECD) for halogenated derivatives, or a mass spectrometer (GC-MS). nih.govwitpress.com GC-MS provides definitive identification based on the mass spectrum of the derivative. nih.govmassbank.eu
Thin Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of phenoxyacetic acid and related compounds. sigmaaldrich.comfishersci.com It is often used for reaction monitoring, purity checks, and initial screening of samples. chemistryhall.com
In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate. chemistryhall.com The sample is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. sigmaaldrich.comchemistryhall.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. chemistryhall.com For acidic compounds like phenoxyacetic acid, additives such as acetic acid may be included in the mobile phase to improve spot shape. chemistryhall.com
Visualization of the separated spots can be achieved under UV light if the compounds are fluorescent or UV-absorbing. sigmaaldrich.com Alternatively, various staining reagents can be used. For acidic compounds, a bromocresol green spray reagent can be employed, which reveals yellow spots on a green background. illinois.edu
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is an indispensable tool for the structural characterization of phenoxyacetic anhydride and its metabolites. When coupled with chromatographic techniques (GC-MS and LC-MS), it provides both separation and identification capabilities.
In electron ionization (EI) mass spectrometry, typically used with GC, phenoxyacetic acid undergoes fragmentation. The mass spectrum of phenoxyacetic acid shows a molecular ion peak (M+) and characteristic fragment ions that can be used for its identification. nist.govnist.govnist.gov
Electrospray ionization (ESI) is commonly used with LC-MS. For phenoxyacetic acid, analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. nih.gov Fragmentation of this precursor ion in MS/MS experiments yields product ions that are characteristic of the molecule's structure. cam.ac.ukresearchgate.net The fragmentation patterns are influenced by the number and position of substituents on the molecule. nih.gov For anhydrides, cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway. libretexts.orgmiamioh.edu
Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable information about the molecular structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. utdallas.edu Acid anhydrides like this compound exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com For non-cyclic saturated anhydrides, these peaks typically appear around 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. spectroscopyonline.com The spectrum also shows a C-O stretching band. spectroscopyonline.com The metabolite, phenoxyacetic acid, shows a characteristic broad O-H stretching band for the carboxylic acid group (around 3500-2800 cm⁻¹) and a C=O stretching band around 1710 cm⁻¹. utdallas.educhemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of phenoxyacetic acid shows distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the acidic proton of the carboxylic acid group. chemicalbook.comnih.gov
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the acid group and the carbons of the aromatic ring. spectrabase.com
Data from both ¹H and ¹³C NMR can be used to confirm the structure of this compound and its metabolites. chemicalbook.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. upi.edu An FTIR spectrum provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule. azooptics.com
For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm the presence of its core functional groups: the anhydride and the phenoxy moieties. The most prominent features are the dual carbonyl (C=O) stretching bands, which are a hallmark of the anhydride group. spectroscopyonline.com These arise from symmetric and asymmetric stretching vibrations of the two carbonyls. spectroscopyonline.com Additional significant peaks correspond to the C-O bonds within the anhydride linkage and the ether connection to the phenyl ring, as well as vibrations from the aromatic ring itself.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3070 - 3030 | C-H Stretch | Aromatic Ring |
| ~1825 - 1800 | Asymmetric C=O Stretch | Anhydride |
| ~1760 - 1740 | Symmetric C=O Stretch | Anhydride |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1220 | C-O Stretch | Aryl-O-CH₂ |
Note: The exact positions of these peaks can vary slightly based on the sample's physical state and the measurement conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The protons on the aromatic ring are deshielded and appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. Their splitting patterns provide information about their relative positions on the ring. The methylene (-CH₂-) protons are adjacent to both an ether oxygen and the anhydride carbonyl group, causing them to be significantly deshielded and to appear as a singlet around 4.8-5.0 ppm.
¹³C NMR Spectroscopy In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct signal. bhu.ac.in The carbonyl carbons of the anhydride group are the most deshielded, appearing furthest downfield. The carbons of the aromatic ring have chemical shifts in the typical aromatic region (110-160 ppm), while the methylene carbon's signal is influenced by the adjacent oxygen atom. oregonstate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Type | Approx. Chemical Shift (ppm) | Carbon Type | Approx. Chemical Shift (ppm) |
| Aromatic (Ar-H) | 7.0 - 7.5 | Carbonyl (C=O) | 165 - 175 |
| Methylene (-O-CH₂-C=O) | 4.8 - 5.0 | Aromatic (Ar-C-O) | 155 - 160 |
| Aromatic (Ar-C) | 115 - 130 |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically Tetramethylsilane (TMS). Values are estimates and can be influenced by the solvent used.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. masterorganicchemistry.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light, such as conjugated π-systems. uobabylon.edu.iq
The chromophore in this compound is the benzene (B151609) ring. This aromatic system undergoes π → π* electronic transitions when it absorbs UV radiation. The presence of the ether oxygen (an auxochrome) attached to the ring can modify the absorption wavelength (λmax) and intensity. uomustansiriyah.edu.iq this compound is expected to exhibit strong absorption bands in the UV region, typically below 300 nm. researchgate.net
Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound
| Absorption Band | Approx. λmax (nm) | Electronic Transition |
|---|---|---|
| Primary Band | ~220 nm | π → π* |
Note: The λmax values can be affected by the solvent used for the analysis.
Sample Preparation and Extraction Methods for Complex Matrices
The accurate analysis of this compound in complex samples, such as biological fluids or environmental materials, requires effective sample preparation to isolate the analyte from interfering substances. windows.net Solid Phase Extraction (SPE) is a widely used and highly effective technique for this purpose. libretexts.org
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a chromatographic technique used for the selective extraction and concentration of analytes from a liquid sample. sigmaaldrich.com The choice of SPE sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix.
For this compound, a moderately polar compound, a reversed-phase SPE method is highly suitable. sigmaaldrich.com This approach uses a non-polar stationary phase (the sorbent) and a polar mobile phase (the sample and wash solvents). specartridge.com
Reversed-Phase SPE Protocol for this compound: A common choice for the sorbent is silica chemically modified with C18 (octadecyl) alkyl chains, which creates a hydrophobic stationary phase. The extraction process follows a multi-step procedure:
Conditioning: The C18 cartridge is first activated with a water-miscible organic solvent like methanol or acetonitrile to solvate the C18 chains. This is followed by an equilibration step with water or an appropriate buffer to prepare the sorbent for the aqueous sample. sigmaaldrich.com
Sample Loading: The aqueous sample containing this compound is passed through the cartridge. The analyte is retained on the hydrophobic C18 sorbent through van der Waals forces, while highly polar, water-soluble matrix components pass through without being retained. specartridge.com
Washing: A polar solvent, such as water or a low-percentage organic solvent mixture (e.g., 5-10% methanol in water), is passed through the cartridge. This step removes any remaining polar interferences that might have been weakly retained, without eluting the target analyte. sigmaaldrich.com
Elution: The purified this compound is recovered from the sorbent by passing a small volume of a non-polar organic solvent, such as methanol, acetonitrile, or ethyl acetate, through the cartridge. specartridge.com This strong solvent disrupts the hydrophobic interactions, releasing the analyte, which is then collected for subsequent analysis.
This SPE procedure effectively isolates and concentrates this compound, leading to cleaner extracts and improved sensitivity and accuracy in subsequent analytical measurements. phenomenex.com
Environmental Fate, Ecotoxicology, and Remediation Studies of Phenoxyacetic Acid Derivatives
Environmental Persistence and Degradation Pathways
Phenoxyacetic anhydride (B1165640) is not expected to persist in the environment in its original form. Its high reactivity with water leads to rapid transformation, and the resulting products then undergo further degradation through various environmental processes. The persistence of its derivatives, such as chlorinated phenoxyacetic acids, is influenced by factors like the presence of acclimated microorganisms, temperature, oxygen availability, and sunlight. researchgate.netnih.gov
Acid anhydrides, including phenoxyacetic anhydride, are highly reactive towards nucleophiles like water. chemguide.co.ukquora.comlibretexts.orgyoutube.com In aqueous environments, this compound undergoes rapid hydrolysis to yield two molecules of phenoxyacetic acid. libretexts.org This reaction is generally facile and does not require acid or base catalysis, although the rate can be influenced by pH. youtube.comflvc.org
Once formed, phenoxyacetic acid and its derivatives are subject to microbial degradation, which is a key process in their removal from the environment. researchgate.net The efficiency of this biodegradation is dependent on the specific compound and various environmental factors such as temperature, pH, and the presence of adapted microbial populations. prakritimitrango.comnih.gov
Studies have shown that indigenous microbial populations in soil and water can degrade phenoxyacetic acid herbicides. frontiersin.org For instance, Pseudomonas putida has been shown to mineralize phenoxyacetic acid to trace levels within 13 days in amended soil. nih.gov The degradation of chlorinated derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) is also well-documented, with numerous bacterial strains capable of utilizing it as a carbon source. prakritimitrango.comnih.gov The initial step in the degradation of 2,4-D is often catalyzed by the tfdA gene, which is widespread in microbial communities. nih.govnih.gov Optimal conditions for the microbial degradation of phenoxyacetic herbicides are often found at neutral to slightly alkaline pH (pH 7–8) and temperatures between 30°C and 40°C. prakritimitrango.com
However, the degradation of phenoxyacetic acid by indigenous soil microbiota can be insignificant over extended periods in the absence of specific degrading microbes. nih.gov The presence of other carbon sources and the complexity of the soil matrix can also influence the rate of biodegradation. prakritimitrango.com
Photodegradation is another significant pathway for the breakdown of phenoxyacetic acid and its derivatives in the environment, particularly in sunlit surface waters. researchgate.net This process can occur through direct photolysis, where the molecule absorbs UV radiation, or indirect photolysis involving photosensitizers. researchgate.net
The photodegradation of 2,4-D, a chlorinated derivative of phenoxyacetic acid, has been studied extensively. The process can lead to the formation of various photoproducts, including 2-chloro- and 4-chlorophenoxyacetic acids, and 2,4-dichlorophenol, depending on the initial concentration of the parent compound. researchgate.net The efficiency of photodegradation is influenced by the wavelength of UV radiation and the presence of substances like hydrogen peroxide, which can enhance the process through the formation of hydroxyl radicals. researchgate.net The clarity of the water also plays a role, as suspended organic matter can reduce the penetration of UV radiation, thereby slowing the rate of photodecomposition. nih.gov
Transformation Products and Metabolite Formation
Chlorophenols are major transformation products of chlorinated phenoxyacetic acid herbicides. nih.gov For example, the degradation of 2,4-D can yield 2,4-dichlorophenol, while 4-chloro-2-methylphenoxyacetic acid (MCPA) degradation produces 4-chloro-2-methylphenol (B52076). nih.gov Other identified intermediates from the degradation of phenoxyacetic acid through processes like ozonation include phenyl formate, salicylic (B10762653) acid, phenol (B47542), and oxalic acid. researchgate.net
Below is a table of some known transformation products of phenoxyacetic acid and its common derivatives.
| Parent Compound | Transformation Product/Metabolite | Degradation Pathway | Reference |
| Phenoxyacetic Acid | Phenyl formate, Salicylic acid, Phenol, Oxalic acid | Ozonation | researchgate.net |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol | Biodegradation, Photodegradation | nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2-Chlorophenoxyacetic acid, 4-Chlorophenoxyacetic acid | Photodegradation | researchgate.net |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | 4-chloro-2-methylphenol | Biodegradation | nih.gov |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-Trichlorophenol | Biodegradation | researchgate.net |
Occurrence and Monitoring in Environmental Compartments
Due to their use in agriculture and their mobility in soil, phenoxyacetic acid and its derivatives are frequently detected in various environmental compartments, particularly in water systems. researchgate.netnih.gov
Phenoxyacetic acids are highly soluble in water and exhibit low sorption in soil, which makes them prone to leaching into groundwater and transport into surface waters. nih.govnih.gov Monitoring studies across Europe and North America have consistently detected phenoxyacetic herbicides and their metabolites in both groundwater and surface water. nih.govnih.govnih.govaaem.pl
The concentrations of these compounds in water can vary depending on factors such as agricultural practices, geological conditions, and climate. nih.govnih.gov For example, in a study in Spain, 2,4-D was found in 33% of samples, with concentrations ranging from 0.020–0.068 µg L⁻¹ in surface water and 0.026–0.177 µg L⁻¹ in groundwater. nih.gov In Ireland, the metabolite 4-chloro-2-methylphenol was a common contaminant, found in 26% of groundwater samples, though typically at concentrations below 0.1 μg L⁻¹. nih.gov
Regulatory limits for pesticides in drinking water have been established by various bodies. The European Union has set a maximum concentration of 0.1 μg L⁻¹ for a single pesticide and 0.5 μg L⁻¹ for the sum of all pesticides in drinking water. nih.gov
The following table summarizes some findings on the occurrence of phenoxyacetic acid derivatives in water.
| Compound | Location | Water Type | Concentration Range | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Spain | Surface Water | 0.020–0.068 µg L⁻¹ | nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Spain | Groundwater | 0.026–0.177 µg L⁻¹ | nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Canada (Prairie and urban rivers) | Surface Water | Mean: 172.1 ng L⁻¹ | nih.gov |
| 4-chloro-2-methylphenol (4-C2MP) | Ireland | Groundwater | Most samples < 0.1 µg L⁻¹ | nih.gov |
| 2,4-Dichlorophenol | Denmark | Groundwater | Detected in 10% of samples | nih.gov |
| 2,4-Dichlorophenol | Ireland | Groundwater | Detected in ~13% of samples | nih.gov |
Air Monitoring Data
Transfer from Agricultural Fields to Domestic Environments
Research indicates that phenoxyacetic acid derivatives can be transferred from agricultural fields to nearby domestic environments. A study investigating exposure among spouses of farmers found measurable levels of these herbicides in their urine, suggesting that these compounds can be transported from the field into the home. This transfer can occur through various means, including contaminated clothing and dust.
Ecotoxicological Assessments
The ecotoxicological effects of phenoxyacetic acid derivatives have been studied in a variety of non-target organisms. These assessments are crucial for understanding the broader environmental impact of these chemicals.
Phenoxyacetic acid derivatives have demonstrated a range of toxic effects on non-target aquatic organisms. The toxicity can vary significantly depending on the specific compound, its formulation, and the test species.
Fish: Acute toxicity in fish, often measured as the lethal concentration that kills 50% of the test population (LC50) over a 96-hour period, varies widely. For instance, the 96-hour LC50 for 2,4-D in Rainbow Trout has been reported to be as low as 3.6 mg/L, depending on the life stage and formulation. ccme.ca In contrast, the neotropical fish Cnesterodon decemmaculatus showed a 96-hour LC50 of 1008 mg/L for a commercial 2,4-D formulation. nih.gov Sub-lethal effects in fish can include behavioral changes and alterations in liver enzymes. researchgate.net
Interactive Data Table: Acute Toxicity of Phenoxyacetic Acid Derivatives to Fish
| Compound | Species | Exposure Duration (hours) | LC50 (mg/L) |
| 2,4-D | Oncorhynchus mykiss (Rainbow Trout) | 96 | 3.6 - 748 ccme.ca |
| 2,4-D | Cnesterodon decemmaculatus | 96 | 1008 nih.gov |
| 2,4-D | Cyprinus carpio (Carp) | 96 | 270 researchgate.net |
| MCPA | Oncorhynchus mykiss (Rainbow Trout) | 96 | 3.6 - 748 ccme.ca |
| MCPA | Lepomis macrochirus (Bluegill Sunfish) | 48 | 1.5 waterquality.gov.au |
Aquatic Invertebrates: The aquatic invertebrate Daphnia magna is a common model organism for ecotoxicological testing. The 48-hour median effective concentration (EC50) for immobilization is a standard measure of acute toxicity. For 2,4-D, the 48-hour EC50 for Daphnia magna has been reported to be 25 mg/L for the acid form, while some ester formulations are more toxic. epa.gov The toxicity of MCPA to Daphnia magna also varies with its chemical form, with the dimethylamine (B145610) salt being significantly less toxic than the 2-EHE formulation. ccme.ca
Interactive Data Table: Acute Toxicity of Phenoxyacetic Acid Derivatives to Daphnia magna
| Compound | Exposure Duration (hours) | EC50 (Immobilization) (mg/L) |
| 2,4-D (Acid) | 48 | 25 epa.gov |
| 2,4-D (Dimethylamine salt) | 48 | 153 epa.gov |
| 2,4-D (Butoxyethanol ester) | 48 | 4.97 epa.gov |
| MCPA (Dimethylamine salt) | 48 | >230 ccme.ca |
| MCPA (2-EHE) | 48 | 0.28 ccme.ca |
Yeast: The yeast Saccharomyces cerevisiae has been used as a model organism to study the cellular effects of phenoxyacetic acid herbicides like MCPA and 2,4-D. The toxicity of these compounds to yeast is highly dependent on the pH of the medium, which is consistent with the idea that the undissociated, more liposoluble form of the acid is more toxic. At lower pH values, closer to their pKa, the toxicity of these herbicides to yeast is significantly higher.
Phenoxyacetic acid derivatives can significantly influence the structure and function of soil microbial communities. The introduction of these compounds into the soil can lead to changes in the abundance of different bacterial and fungal groups. Some soil microorganisms have the ability to utilize these compounds as a source of carbon and energy, leading to their biodegradation.
Studies have shown that the application of certain phenoxyacetic acids can enrich for specific bacterial genera such as Gemmatimonas and Bacillus, and fungal genera like Penicillium and Aspergillus. The presence of these compounds can also have a positive effect on the emergence of transconjugants, which are bacteria that have acquired new genetic material, potentially enhancing their ability to degrade these xenobiotic compounds. The degradation of phenoxyacetic acid in soil can be significantly increased by the horizontal transfer of genes, such as the tfdA gene, which encodes an enzyme involved in the breakdown of 2,4-D.
While phenoxyacetic acid derivatives are primarily known for their herbicidal properties, they can also exert more subtle physiological effects on plants, particularly non-target species. These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). nih.gov This mimicry disrupts normal plant growth processes, leading to uncontrolled and disorganized development, which is the basis of their herbicidal action. mdpi.com
Toxicological Considerations and Safety Protocols in Laboratory Research
General Safety Practices for Handling Acid Anhydrides
Working with acid anhydrides like phenoxyacetic anhydride (B1165640) necessitates a proactive approach to safety. All personal contact with the chemical, including inhalation, should be strictly avoided. scbt.com Before beginning any work, it is crucial to consult the Safety Data Sheet (SDS) to fully understand the specific risks, handling requirements, and emergency measures associated with the substance. cerebral-overload.com
Proper handling techniques are fundamental to preventing accidents. cerebral-overload.com Always handle acid anhydrides in designated areas. cerebral-overload.com Keep the container tightly closed when not in use and store it in a cool, dark place, preferably under an inert gas, as the compound can be moisture-sensitive. tcichemicals.com Care should be taken when opening containers, as screw cap threads may be contaminated. utah.edu It is advisable to use appropriate tools and glassware designed for chemical handling to avoid breakage and spills. cerebral-overload.com After handling the chemical, hands and any exposed skin should be washed thoroughly. chemicalbook.comusu.edu Eating, drinking, and smoking are strictly prohibited in areas where chemicals are present. usu.edu
Ventilation and Containment Measures in Laboratory Settings
Engineering controls are the primary line of defense in preventing inhalation exposure. washington.edu Phenoxyacetic anhydride should always be handled within a properly functioning chemical fume hood to contain vapors and dust. cerebral-overload.comwashington.eduquora.com
The fume hood sash should be kept as low as possible to maximize protection while still allowing for comfortable work. quora.comgvsu.edu All work with the chemical should be conducted at least six inches inside the hood to ensure proper containment of any airborne particles. gvsu.edu It is important to ensure that equipment inside the hood does not block airflow to the rear baffles. gvsu.edu
In addition to local exhaust ventilation like fume hoods, general laboratory ventilation is crucial for diluting fugitive emissions and maintaining a safe ambient environment. aiha.org Laboratory ventilation systems should provide a minimum of 6 air changes per hour (ACH) using 100% outside air, with no recirculation. stanford.edu The laboratory should be maintained under negative pressure relative to surrounding areas to prevent contaminants from escaping. fsu.edu
Emergency Procedures and Spill Management
In the event of an accident, prompt and correct emergency response is critical. cerebral-overload.com All laboratory personnel should be familiar with the location and operation of emergency equipment, including eyewash stations, safety showers, and spill kits. cerebral-overload.com
First Aid Measures:
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. chemicalbook.comouhsc.edufsu.edu Remove contact lenses if present and easy to do. chemicalbook.comtcichemicals.com Seek immediate medical attention. tcichemicals.comtcichemicals.com
Skin Contact : Remove all contaminated clothing. ouhsc.edufsu.edu Wash the affected skin area with plenty of soap and water. chemicalbook.comtcichemicals.com If skin irritation occurs or persists, get medical advice. tcichemicals.comtcichemicals.com
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. chemicalbook.com If breathing is difficult or if the person feels unwell, seek medical help. chemicalbook.com
Spill Management: The approach to cleaning a spill depends on its size and location. ouhsc.edu For any spill, ensure proper PPE is worn before attempting cleanup. acs.org
Minor Spills : For small spills, especially those contained within a fume hood, use an absorbent material to soak up the substance. washington.edu Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for waste disposal. scbt.com The spill area should then be cleaned with soap and water. ouhsc.edu
Major Spills : For large spills (e.g., greater than 1 liter) or any spill outside of a containment area, the primary response is to evacuate the area and alert others. ouhsc.edusafetystoragesystems.co.uk Immediately notify emergency services and the appropriate institutional safety department. ouhsc.educornell.edu Do not attempt to clean up a major spill unless you are trained and equipped to do so. acs.org Confine the spill by covering drains and using absorbent materials to block its spread. safetystoragesystems.co.uk
Waste Disposal Protocols for Research Byproducts
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. chemicalbook.comlehigh.edu
Waste Containers : Use only compatible and properly labeled containers for waste collection. scbt.comlehigh.edu The label must clearly identify the contents, including the full chemical name—abbreviations are not acceptable. lehigh.edusfasu.edu
Segregation : Keep waste containers securely sealed when not in use. scbt.comlehigh.edu Segregate this compound waste from incompatible materials to prevent dangerous chemical reactions. lehigh.edu
Contaminated Materials : Any disposable items, such as gloves, absorbent pads, and glassware that have come into contact with the chemical, must be placed in a designated hazardous waste container. washington.edulehigh.edu
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste. lehigh.edu After rinsing, the container can be disposed of according to institutional policy. lehigh.edu
Environmental Release Prevention Strategies
Preventing the accidental release of this compound into the environment is a critical responsibility. The primary strategy is containment. All procedures should be designed to minimize the chance of spills, and when spills do occur, they must be managed in a way that prevents them from entering sewer systems or soils. acs.orgsafetystoragesystems.co.uk
Covering floor drains near the work area can prevent spilled chemicals from entering the wastewater system. safetystoragesystems.co.uk In the event of a spill, containment barriers like absorbent socks should be used to confine the material. safetystoragesystems.co.uk Facilities that handle significant quantities of hazardous chemicals may be subject to regulations such as the Clean Air Act's Risk Management Program (RMP), which mandates the development of programs to prevent accidental releases. regulations.goveponline.com Adherence to all local, state, and federal environmental regulations is mandatory to protect surrounding communities and ecosystems. gao.gov
Advanced Research Directions and Future Perspectives
Exploration of Novel Reaction Pathways for Phenoxyacetic Anhydride (B1165640)
The exploration of novel reaction pathways is a cornerstone of chemical innovation, aiming to discover new routes to molecules with unique properties and functionalities. purdue.eduuh.edu For phenoxyacetic anhydride, research is moving beyond its conventional use as an acylating agent. Scientists are investigating its participation in multicomponent reactions, cascade sequences, and transition-metal-catalyzed cross-coupling reactions.
One promising avenue involves the use of aromatic carboxylic anhydrides, like this compound, in Lewis acid-catalyzed reactions. tcichemicals.com These reactions can facilitate complex molecular transformations under mild conditions, leading to the synthesis of intricate molecular architectures that are otherwise difficult to access. For instance, processes are being developed where an anhydride intermediate is formed and subsequently hydrolyzed to yield the desired acid, a method that can offer significantly higher yields compared to traditional synthetic routes. google.com The goal is to design synthetic routes that are not only efficient but also atom-economical, minimizing waste and maximizing the incorporation of all reactant atoms into the final product.
Table 1: Emerging Reaction Pathways for Anhydrides
| Reaction Type | Potential Application for this compound | Key Advantages |
| Lewis Acid-Catalyzed Acylation | Synthesis of complex esters and amides | Mild reaction conditions, high selectivity |
| Transition-Metal Catalysis | Formation of C-C and C-X bonds for novel derivatives | Access to diverse molecular structures |
| Cascade Reactions | Efficient construction of polycyclic systems | High step-economy, reduced purification steps |
| In-situ Anhydride Formation/Hydrolysis | Streamlined synthesis of phenoxyacetic acid derivatives | Improved yields, simplified handling google.com |
Development of Catalyst Systems for Enhanced Selectivity and Efficiency
Current research emphasizes the design of catalysts that can activate this compound under mild conditions, reducing the need for harsh reagents and high temperatures. This includes the development of:
Organocatalysts: Chiral amines, phosphines, and N-heterocyclic carbenes are being explored for asymmetric transformations.
Lewis Acid Catalysts: Metal triflates and other Lewis acids are being used to promote reactions with a high degree of control. tcichemicals.com
Transition Metal Complexes: Catalysts based on palladium, rhodium, and copper are being designed to mediate novel coupling reactions.
These advanced catalyst systems are expected to enable the synthesis of highly pure, often chiral, derivatives of phenoxyacetic acid, which are valuable in the pharmaceutical industry.
Mechanistic Elucidation of Biological Activities at a Molecular Level
Many derivatives of phenoxyacetic acid exhibit significant biological activity, serving as herbicides, anti-inflammatory agents, and anti-mycobacterial agents. chemimpex.comnih.gov this compound is a crucial intermediate in the synthesis of these active compounds. chemimpex.com A key area of advanced research is the detailed elucidation of their mechanisms of action at the molecular level.
Understanding how these molecules interact with biological targets is essential for designing more potent and selective drugs. For example, certain phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.gov Research in this area integrates experimental biological assays with computational techniques like molecular docking to pinpoint the specific interactions between the ligand (the phenoxyacetic acid derivative) and its receptor. nih.gov
Furthermore, studies utilizing quantum chemical computational methods like Density Functional Theory (DFT) are employed to analyze how the molecular structure and electronic charge distribution of phenoxyacetic acid derivatives influence their biological activity and reactivity. mdpi.comresearchgate.net By understanding the structure-activity relationship (SAR), scientists can rationally design new compounds with improved therapeutic profiles. mdpi.com
Integration of Computational Design with Experimental Validation in Synthesis and Drug Discovery
The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. mdpi.com This integrated approach is being increasingly applied to the study of this compound and its derivatives. nih.gov Computational tools are used to design novel molecules with desired properties, predict their reactivity, and simulate their biological interactions before they are ever synthesized in a lab. researchgate.net
This process typically involves several stages:
In Silico Design: Using software, researchers design new derivatives of this compound, modifying its structure to enhance a specific property, such as binding affinity to a biological target. mdpi.commdpi.com
Property Prediction: Computational models predict key properties like stability, solubility, and potential toxicity. mdpi.com Molecular docking simulations can predict how well a designed molecule will bind to a protein target. nih.gov
Synthesis and Experimental Validation: The most promising candidates identified through computation are then synthesized. Their properties and biological activities are tested experimentally to validate the computational predictions. nih.govnih.gov
This iterative cycle of computational design and experimental validation accelerates the discovery process, reduces costs, and minimizes the trial-and-error inherent in traditional research. mdpi.com
Sustainable Synthesis and Environmental Remediation Technologies for this compound and Its Derivatives
The principles of green chemistry are becoming increasingly important in chemical manufacturing. For this compound and its derivatives, this translates to developing more sustainable synthesis routes and effective environmental remediation strategies.
Sustainable Synthesis: Research is focused on synthetic methods that are more environmentally benign. A notable example is the development of a closed-loop system for synthesizing phenoxyacetic acid derivatives, which are often produced from the anhydride. This process involves recycling solvents and wastewater, leading to a significant reduction in waste discharge (over 95%) and high utilization of recycled solvents. google.comgoogle.com Such innovations are crucial for minimizing the environmental footprint of chemical production.
Environmental Remediation: Since many phenoxyacetic acid derivatives are used as herbicides, their presence in soil and water is an environmental concern. chemimpex.commdpi.com Research into remediation technologies is vital. Advanced oxidation processes (AOPs), such as ozonation and Fenton oxidation, are being investigated for their ability to degrade these persistent organic pollutants. epa.govgnest.org Phenoxyacetic herbicides are known to interact with ozone, which can break them down into less harmful substances. epa.gov Other technologies being explored include adsorption on materials like activated carbon, soil washing, and bioremediation, all aimed at effectively removing these compounds from the environment. researchgate.netevonik.com
Q & A
Q. What is the role of phenoxyacetic anhydride (Pac₂O) in solid-phase oligonucleotide synthesis, and how does it differ from acetic anhydride?
this compound is used as a capping reagent during oligonucleotide synthesis to block unreacted 5'-OH groups after each coupling step. Unlike acetic anhydride, Pac₂O prevents undesired N-acetylation of labile amine-protecting groups (e.g., phenoxyacetyl or isopropyl-phenoxyacetyl groups on guanine residues), which can occur under standard synthesis conditions. This substitution ensures compatibility with "ultramild" deprotection protocols (e.g., K₂CO₃ in methanol or ammonia), preserving sensitive nucleobase modifications .
Q. Under what synthesis conditions is this compound recommended as a capping reagent?
Pac₂O is critical when synthesizing oligonucleotides containing:
- Repetitive guanine motifs : Acetic anhydride may displace the isopropyl-phenoxyacetyl (iPr-Pac) group on dG residues, leading to incomplete deprotection .
- Ultramild protecting groups : Pac₂O avoids acetyl adducts that complicate deprotection for modified bases (e.g., 2-aminopurine, 6-selenoguanine) .
- Error-prone sequences : Pac₂O reduces G-to-A substitution errors by 50-fold when paired with non-canonical nucleosides (e.g., 7-deaza-dG) .
Q. What are the standard protocols for integrating this compound into automated oligonucleotide synthesizers?
- Cap A formulation : 5% Pac₂O in THF/pyridine (85:10 v/v) .
- Capping time : 60 seconds per cycle, compared to 10 seconds for acetic anhydride .
- Solid support : Use polystyrene instead of controlled-pore glass (CPG) to avoid fluoride-induced cleavage during deprotection .
Advanced Research Questions
Q. How does this compound suppress G-to-A substitution errors during DNA synthesis, and what experimental evidence supports this?
Pac₂O minimizes misincorporation by reducing acetylation of the dG exocyclic amine, which can lead to depurination and subsequent errors during PCR amplification. In a 2022 study, using Pac₂O with 7-deaza-dG decreased G-to-A substitution rates by 50-fold compared to acetic anhydride (Table 1) .
Q. Table 1. Error Rates in Oligonucleotide Synthesis
| Capping Reagent | Error Rate (G-to-A) | Conditions |
|---|---|---|
| Acetic anhydride | 1.2 × 10⁻³ | Standard dG amidites |
| This compound | 2.4 × 10⁻⁵ | 7-deaza-dG amidites |
Q. What analytical techniques are used to identify and mitigate acetyl adducts introduced by capping reagents?
- Mass spectrometry (MS) : Detects +42 Da adducts (acetyl groups) on guanine residues. Substituting acetic anhydride with deuterated analogs (+45 Da) confirmed the source .
- Solution : Replace acetic anhydride with Pac₂O, eliminating acetyl transfer (Fig. 9C in ).
Q. How can this compound be optimized in synthesis workflows involving non-canonical nucleosides or modified bases?
Q. What are the comparative deprotection kinetics when using this compound versus acetic anhydride in ultramild oligonucleotide synthesis?
| Reagent | Deprotection Time | Conditions |
|---|---|---|
| Acetic anhydride | 16 hours | NH₃/MeNH₂ (AMA), 25°C |
| This compound | 2–4 hours | 0.05 M K₂CO₃ in MeOH or NH₄OH, 25°C |
| Source: |
Q. How does this compound influence the stability and functional performance of oligonucleotides with repetitive guanine motifs?
Pac₂O prevents transamidation of iPr-Pac-protected dG residues, ensuring:
Q. Methodological Notes
- Synthesis protocols : Always use polystyrene supports and TEA (not TBAF) for cyanoethyl group removal when employing Pac₂O .
- Quality control : Validate oligonucleotides via MALDI-TOF MS to confirm absence of acetyl adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
